

# (+)-3-Bromocamphor CAS number and molecular weight

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## Compound of Interest

Compound Name: (+)-3-Bromocamphor

Cat. No.: B079212

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An In-depth Technical Guide to **(+)-3-Bromocamphor**: Properties, Synthesis, and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(+)-3-Bromocamphor**, a derivative of natural camphor, is a valuable chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of chemical transformations. This technical guide provides comprehensive information on the physicochemical properties of **(+)-3-Bromocamphor**, a detailed experimental protocol for its synthesis, and its application as a chiral auxiliary in asymmetric aldol reactions, a cornerstone of modern pharmaceutical development.

## Physicochemical Properties of **(+)-3-Bromocamphor**

**(+)-3-Bromocamphor** is a white to off-white crystalline solid. Its key properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	10293-06-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>15</sub> BrO	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	231.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Melting Point	75 - 77 °C	<a href="#">[1]</a>
Boiling Point	274 °C	<a href="#">[1]</a>
Optical Rotation	[α] <sup>20</sup> /D +130° to +145° (c=2, EtOH)	<a href="#">[1]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>
Synonyms	(+)-Camphor bromide, endo-(1R)-3-Bromocamphor	<a href="#">[1]</a>

## Synthesis of (+)-3-Bromocamphor: An Experimental Protocol

The following protocol describes the synthesis of **(+)-3-Bromocamphor** from **(+)-Camphor**. This procedure is based on established methods of camphor bromination.

### Materials:

- (+)-Camphor
- Bromine
- Acetic acid
- Ethanol
- Sodium hydroxide
- Dichloromethane

- Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve (+)-Camphor (15.2 g, 0.1 mol) in glacial acetic acid (40 mL).
- Bromination: Heat the solution to 80 °C. Add bromine (17.6 g, 0.11 mol) dropwise from the dropping funnel over a period of 1 hour. Maintain the temperature and stir the reaction mixture for an additional 4 hours.
- Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Neutralization: Combine the organic extracts and wash with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine (50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Recrystallization: Recrystallize the crude solid from ethanol to obtain pure **(+)-3-Bromocamphor** as white crystals.

## Application of (+)-3-Bromocamphor as a Chiral Auxiliary in Asymmetric Aldol Reactions

**(+)-3-Bromocamphor** can be converted into a variety of chiral auxiliaries. A common strategy involves the synthesis of an N-acyl derivative, which can then be used to direct stereoselective enolate formation and subsequent aldol addition.

### 3.1. Synthesis of a Camphor-Derived N-Acyl Chiral Auxiliary

A detailed protocol for the synthesis of an N-acyl camphor derivative is beyond the scope of this guide. However, the general approach involves the reaction of a camphor-derived amine

with an acyl chloride.

### 3.2. Asymmetric Aldol Reaction Protocol

This protocol provides a general methodology for an asymmetric aldol reaction using a chiral auxiliary derived from **(+)-3-Bromocamphor**.

#### Materials:

- Camphor-derived N-acyl chiral auxiliary
- Anhydrous tetrahydrofuran (THF)
- Diisopropylamine
- n-Butyllithium (n-BuLi)
- Aldehyde
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Anhydrous magnesium sulfate

#### Procedure:

- Enolate Formation: To a solution of the camphor-derived N-acyl chiral auxiliary (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the solution for 30 minutes to ensure complete enolate formation.
- Aldol Addition: Add the desired aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2-4 hours at this temperature.
- Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

- Extraction and Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification and Auxiliary Cleavage: Concentrate the organic phase under reduced pressure. The crude product, containing the chiral auxiliary, can be purified by flash column chromatography. Subsequent hydrolysis or reduction is performed to cleave the chiral auxiliary, yielding the enantiomerically enriched  $\beta$ -hydroxy carbonyl compound.

## Visualizations

### 4.1. Workflow for the Synthesis and Application of **(+)-3-Bromocamphor**

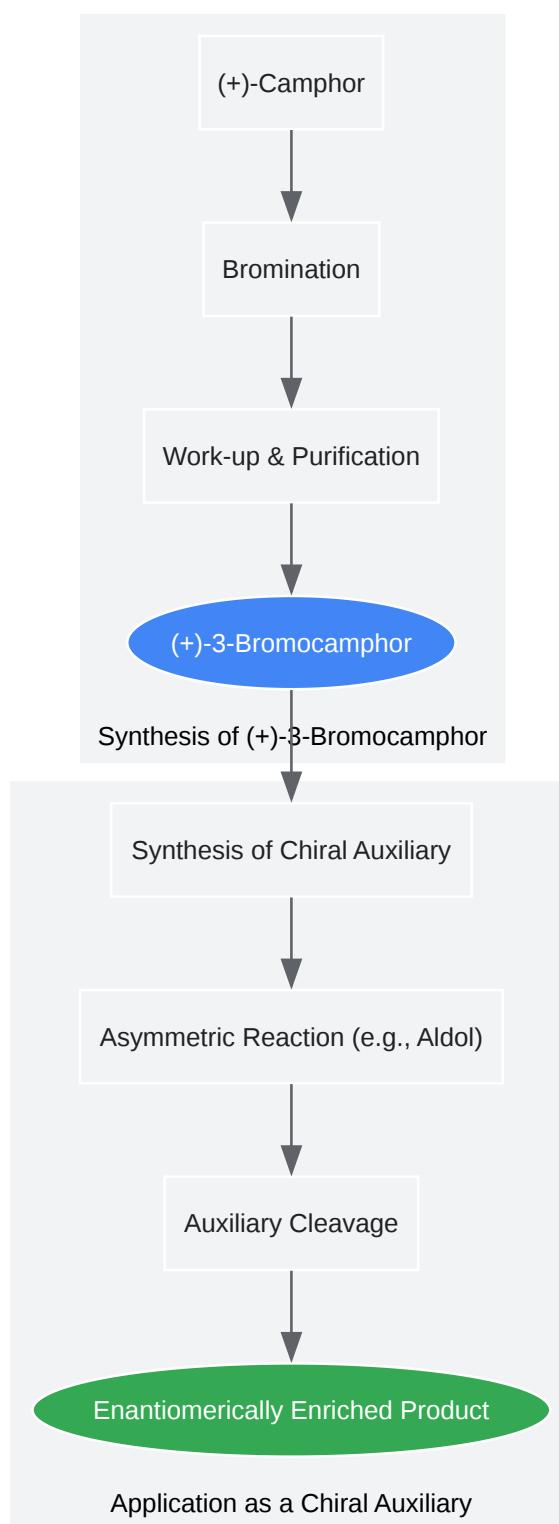


Figure 1: General Workflow for the Synthesis and Application of (+)-3-Bromocamphor

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Caption: General Workflow for the Synthesis and Application of **(+)-3-Bromocamphor**

#### 4.2. Logical Relationship in Chiral Auxiliary-Mediated Asymmetric Synthesis

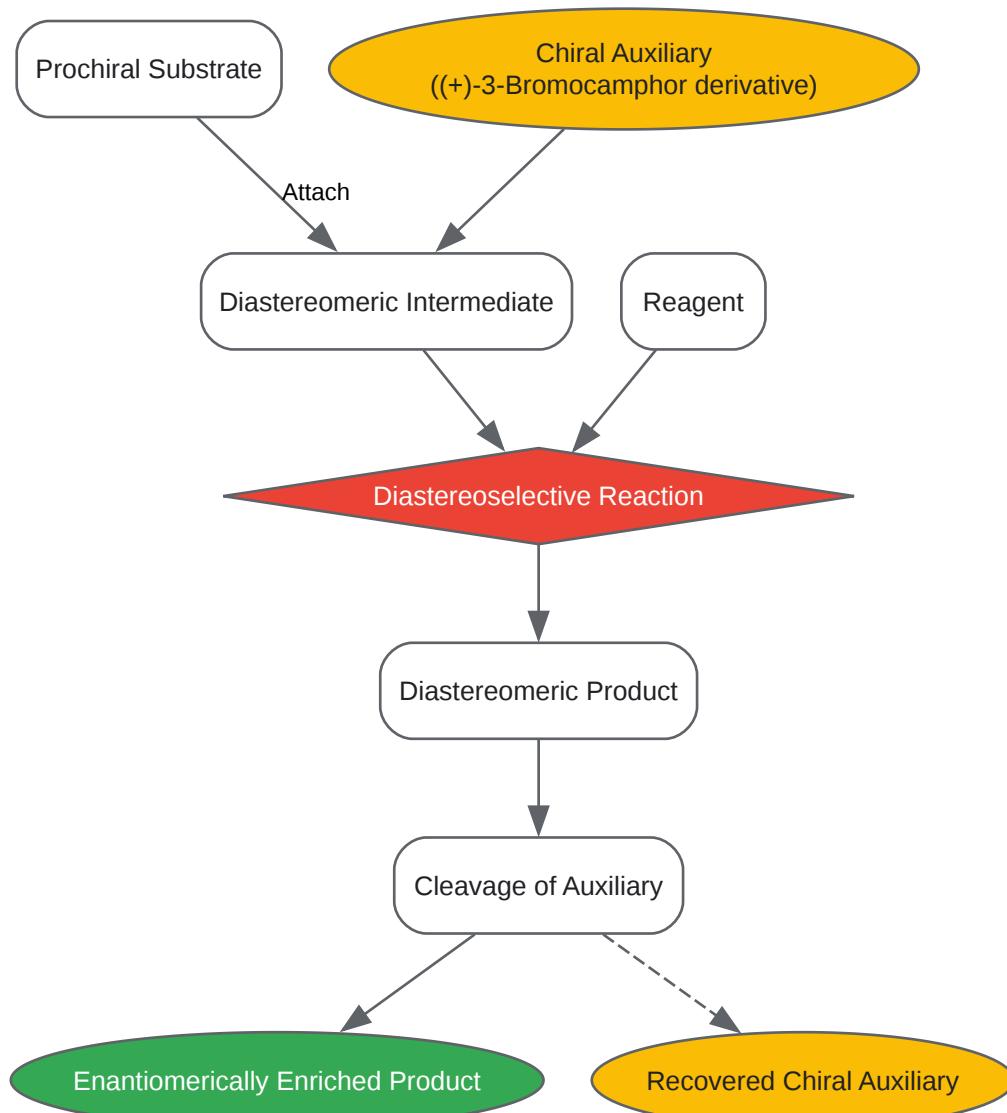


Figure 2: Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

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Caption: Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

## Conclusion

**(+)-3-Bromocamphor** is a readily accessible and highly effective chiral starting material for the synthesis of various chiral auxiliaries. Its application in asymmetric reactions, such as the aldol reaction, provides a reliable method for the stereoselective synthesis of complex molecules. The protocols and data presented in this guide offer a valuable resource for researchers and

professionals in the field of drug development and organic synthesis, facilitating the efficient production of enantiomerically pure compounds.

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